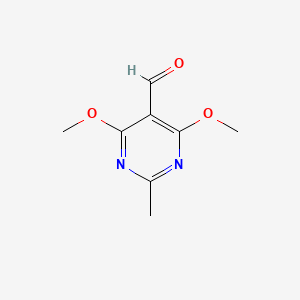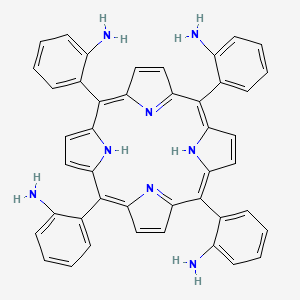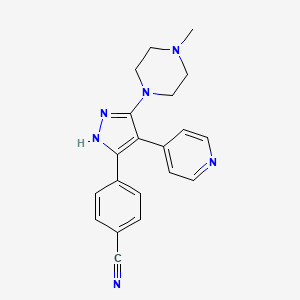![molecular formula C6H4ClN3 B13117098 5-Chloropyrazolo[1,5-c]pyrimidine CAS No. 1528835-00-8](/img/structure/B13117098.png)
5-Chloropyrazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrazolo[1,5-c]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-c]pyrimidine typically involves the reaction of 5-Hydroxypyrazolo[1,5-a]pyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-Hydroxypyrazolo[1,5-a]pyrimidine in dry POCl3.
- Add PCl5 to the solution.
- Reflux the mixture at 100°C for 1.5 hours.
- Cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient heat transfer and mixing, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloropyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as Dess-Martin periodinane or activated manganese dioxide (MnO2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-c]pyrimidines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Chloropyrazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of potential drugs for treating cancer, inflammatory diseases, and viral infections.
Materials Science: The compound is used in the design of fluorescent molecules for bioimaging and chemosensors.
Biological Research: It acts as a selective inhibitor for certain enzymes, making it valuable in studying enzyme functions and pathways.
Mecanismo De Acción
The mechanism of action of 5-Chloropyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromopyrazolo[1,5-a]pyrimidine
- 5-Hydroxypyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
5-Chloropyrazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the chlorine atom enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its ability to selectively inhibit CDK2 sets it apart from other similar compounds .
Propiedades
Número CAS |
1528835-00-8 |
|---|---|
Fórmula molecular |
C6H4ClN3 |
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
5-chloropyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H |
Clave InChI |
OTYVMOHVGJJAKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(N=CN2N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

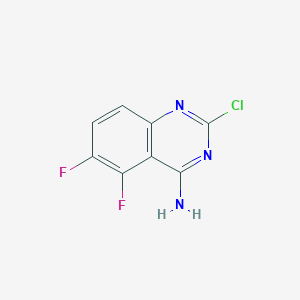

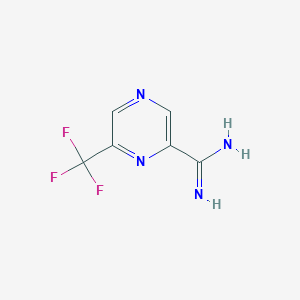
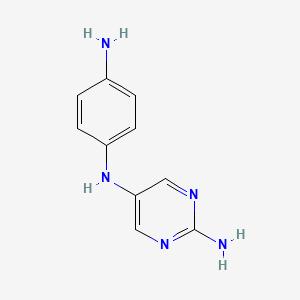

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
